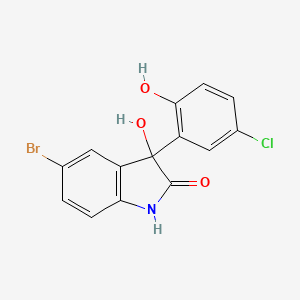
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole.
Condensation Reaction: The first step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 5-bromoindole in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the indole core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or fully reduced compounds.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen and hydroxyl groups allows for specific interactions with the active sites of these targets, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms along with hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C14H9BrClNO3 |
|---|---|
Poids moléculaire |
354.58 g/mol |
Nom IUPAC |
5-bromo-3-(5-chloro-2-hydroxyphenyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrClNO3/c15-7-1-3-11-9(5-7)14(20,13(19)17-11)10-6-8(16)2-4-12(10)18/h1-6,18,20H,(H,17,19) |
Clé InChI |
RZXHFTMOOBXYGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2(C3=C(C=CC(=C3)Br)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate](/img/structure/B11486462.png)
![7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B11486468.png)
![N-[2-(biphenyl-2-yloxy)ethyl]-4-bromobenzamide](/img/structure/B11486477.png)
![9-chloro-3-methyl-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11486481.png)
![N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486485.png)
![1-[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11486486.png)
![3-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11486490.png)
![1-methyl-3'-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11486497.png)
![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11486499.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11486516.png)
![5-(2-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11486520.png)
![N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11486529.png)
![5-(4-chlorophenyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11486535.png)
![N-[2-(1-adamantyloxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11486537.png)
